molecular formula C20H24ClN3O3S B2372094 1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203006-09-0

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2372094
CAS No.: 1203006-09-0
M. Wt: 421.94
InChI Key: LCERTSSMWBDPJQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C20H24ClN3O3S and its molecular weight is 421.94. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

A study by Thakur et al. (2017) investigated a series of urea/thiourea derivatives for anticonvulsant activity using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions. The study found significant efficacy in some derivatives, highlighting the potential of sulfonylurea series as safer anticonvulsants (Thakur, Deshmukh, Jha, & Kumar, 2017).

Chemical Synthesis and Cyclization

Zhu et al. (2016) described a cascade three-component halosulfonylation of 1,7-enynes leading to the synthesis of 3,4-dihydroquinolin-2(1H)-ones. This method showcases an innovative approach to synthesizing densely functionalized compounds through sulfonyl radical-triggered cyclization, highlighting the versatility of sulfonyl derivatives in complex molecule construction (Zhu et al., 2016).

Nanocatalysis in Organic Synthesis

Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This research presents an efficient, solvent-free method for producing hexahydroquinolines, demonstrating the utility of sulfonated catalysts in enhancing reaction yields and speeds (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthesis of Tetrahydroisoquinoline Derivatives

Research by Aghekyan et al. (2017) focused on synthesizing new propan-2-ol derivatives of the tetrahydroisoquinoline series. These compounds were evaluated for their adrenergic blocking and sympatholytic activities, indicating their potential in developing new therapeutic agents (Aghekyan, Mkryan, Tsatinyan, Noravyan, & Gasparyan, 2017).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-2-12-28(26,27)24-11-3-4-16-13-18(9-10-19(16)24)23-20(25)22-14-15-5-7-17(21)8-6-15/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCERTSSMWBDPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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